CAY10404

Description

a cyclooxygenase-2 (Cox-2) inhibito

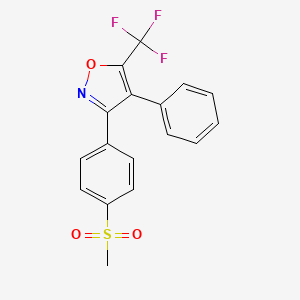

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO3S/c1-25(22,23)13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(24-21-15)17(18,19)20/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKBWWVXRKULXHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439810 | |

| Record name | 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340267-36-9 | |

| Record name | 3-(4-Methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340267369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-methylsulfonylphenyl)-4-phenyl-5-(trifluoromethyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CAY10404: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10404 is a potent and highly selective diarylisoxazole derivative that functions as an inhibitor of cyclooxygenase-2 (COX-2). Its mechanism of action extends beyond the well-characterized inhibition of prostaglandin synthesis, demonstrating significant effects on critical cell signaling pathways implicated in cancer progression. This technical guide provides an in-depth analysis of the core mechanism of action of CAY10404, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Selective COX-2 Inhibition

CAY10404 exhibits exceptional selectivity for the COX-2 isozyme over COX-1. The cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various pathological conditions, including cancer. The high selectivity of CAY10404 for COX-2 minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Quantitative Inhibition Data

The inhibitory potency and selectivity of CAY10404 against human COX-1 and COX-2 are summarized in the table below.

| Enzyme | IC50 | Selectivity Index (COX-1 IC50 / COX-2 IC50) |

| Human COX-1 | >500 µM[1] | >500,000[1] |

| Human COX-2 | 1 nM[1] |

Experimental Protocol: COX Inhibition Assay

The determination of COX-1 and COX-2 inhibitory activity of CAY10404 can be performed using a commercially available colorimetric or fluorometric inhibitor screening assay. A general protocol is outlined below:

Materials:

-

Purified human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable chromogenic/fluorogenic probe

-

CAY10404 (test inhibitor)

-

Reaction buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of CAY10404 in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

-

Add the diluted CAY10404 or vehicle control to the appropriate wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Immediately following substrate addition, add the detection probe (e.g., TMPD).

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of CAY10404.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Anti-Neoplastic Activity: Inhibition of Pro-Survival Signaling Pathways

Beyond its anti-inflammatory properties, CAY10404 has demonstrated significant anti-cancer activity, particularly in non-small cell lung cancer (NSCLC) cells. This activity is attributed to its ability to modulate key signaling pathways that are critical for cancer cell survival, proliferation, and apoptosis.

Inhibition of PKB/Akt and MAPK Signaling

Studies have shown that CAY10404 can inhibit the phosphorylation of protein kinase B (PKB/Akt) and mitogen-activated protein kinases (MAPK), specifically extracellular signal-regulated kinases 1/2 (ERK1/2).[1] These pathways are often constitutively active in cancer cells and play a central role in promoting cell survival and proliferation while inhibiting apoptosis.

Induction of Apoptosis in NSCLC Cells

The inhibition of the PKB/Akt and MAPK pathways by CAY10404 leads to the induction of apoptosis in NSCLC cells.[1] This is a crucial mechanism for its anti-cancer effects.

Quantitative Data on Anti-Cancer Effects

| Cell Line | Effect | IC50 / Concentration |

| NSCLC Cell Lines | Growth Inhibition | 60-100 µM[1] |

| NSCLC Cell Lines | Induction of Apoptosis | 20-100 µM[1] |

Experimental Protocols

Materials:

-

NSCLC cell lines

-

CAY10404

-

Complete cell culture medium

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed NSCLC cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of CAY10404 for a specified duration (e.g., 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value for growth inhibition.

Materials:

-

NSCLC cells

-

CAY10404

-

Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture NSCLC cells on coverslips or in culture plates.

-

Treat cells with CAY10404 at the desired concentrations for the appropriate time to induce apoptosis.

-

Fix and permeabilize the cells according to the TUNEL assay kit manufacturer's instructions.

-

Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.

-

Wash the cells and counterstain with a nuclear stain (e.g., DAPI) if desired.

-

Analyze the cells for fluorescence using a fluorescence microscope or flow cytometer to quantify the percentage of apoptotic cells.

Materials:

-

NSCLC cells

-

CAY10404

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of Akt and ERK1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis equipment

-

Western blotting transfer system

Procedure:

-

Treat NSCLC cells with CAY10404 for the desired time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Immunomodulatory Effects: Regulation of T-Helper Cell Differentiation

CAY10404, through its inhibition of COX-2, can modulate the differentiation of T-helper (Th) cells, specifically Th9 cells. COX-2-derived prostaglandins, such as PGE2, have been shown to negatively regulate Th9 differentiation. By inhibiting COX-2, CAY10404 can enhance Th9 differentiation, which may have implications for its use in inflammatory and allergic diseases.

Experimental Protocol: In Vitro Th9 Differentiation

Materials:

-

Naïve CD4+ T cells isolated from spleen or peripheral blood

-

Anti-CD3 and anti-CD28 antibodies

-

Recombinant IL-4 and TGF-β

-

CAY10404

-

Cell culture medium

-

Flow cytometer

-

Antibodies for intracellular staining of IL-9

Procedure:

-

Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Coat cell culture plates with anti-CD3 antibody.

-

Culture the naïve CD4+ T cells in the presence of soluble anti-CD28 antibody, IL-4, and TGF-β to induce Th9 differentiation.

-

Add CAY10404 or vehicle control to the culture medium.

-

After several days of culture, restimulate the cells and perform intracellular cytokine staining for IL-9.

-

Analyze the percentage of IL-9-producing CD4+ T cells by flow cytometry.

Visualizing the Mechanism of Action

To further elucidate the complex mechanisms of CAY10404, the following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: CAY10404 selectively inhibits COX-2, blocking prostaglandin synthesis.

Caption: CAY10404 inhibits the PI3K/Akt and MAPK/ERK signaling pathways in cancer cells.

Caption: Experimental workflow for characterizing the mechanism of action of CAY10404.

Conclusion

CAY10404 is a multifaceted small molecule with a well-defined primary mechanism of action as a highly selective COX-2 inhibitor. Its therapeutic potential is further enhanced by its ability to induce apoptosis in cancer cells through the inhibition of the pro-survival PKB/Akt and MAPK signaling pathways. Additionally, its immunomodulatory effects on T-helper cell differentiation suggest its utility in a broader range of diseases. This technical guide provides a comprehensive overview of the current understanding of CAY10404's mechanism of action, supported by quantitative data and detailed experimental methodologies, to aid researchers and drug development professionals in their ongoing investigations.

References

CAY10404: A Technical Guide to a Highly Selective COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CAY10404, a potent and exceptionally selective inhibitor of cyclooxygenase-2 (COX-2). CAY10404, a diarylisoxazole compound, demonstrates a significant investigational potential due to its high affinity for COX-2, coupled with minimal activity against the COX-1 isoform. This selectivity is critical for research aimed at elucidating the specific roles of COX-2 in pathophysiology and for the development of therapeutic agents with reduced gastrointestinal side effects. This document details the mechanism of action, quantitative inhibitory data, relevant signaling pathways, and standardized experimental protocols for the evaluation of CAY10404 and other COX-2 inhibitors.

Introduction to Cyclooxygenase and Selective Inhibition

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the biosynthetic pathway of prostanoids, which include prostaglandins, prostacyclin, and thromboxanes. These lipid mediators are involved in a wide array of physiological and pathological processes. Two primary isoforms of the COX enzyme have been identified:

-

COX-1: A constitutively expressed enzyme found in most tissues. It plays a crucial role in maintaining normal physiological functions, such as protecting the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.

-

COX-2: An inducible enzyme that is typically undetectable in most tissues under normal conditions. Its expression is rapidly upregulated by inflammatory stimuli, cytokines, and growth factors, leading to the production of prostaglandins that mediate inflammation, pain, and fever.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. However, traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2. The inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal ulceration and bleeding. The development of selective COX-2 inhibitors was driven by the goal of retaining anti-inflammatory and analgesic effects while minimizing COX-1-related toxicity. CAY10404 represents a highly selective tool for investigating COX-2-specific pathways.[1]

CAY10404: Mechanism of Action and Selectivity

CAY10404 is a potent, diarylisoxazole-based inhibitor that exhibits remarkable selectivity for the COX-2 isoform. Its primary mechanism of action is the direct blockade of the cyclooxygenase active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into the prostaglandin precursor, Prostaglandin H2 (PGH2).

Quantitative Inhibitory Data

The efficacy and selectivity of a COX inhibitor are quantified by its half-maximal inhibitory concentration (IC50) against each isoform. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a quantitative measure of the inhibitor's preference for COX-2. CAY10404 demonstrates one of the highest selectivity indices reported for a COX-2 inhibitor.

| Inhibitor | COX-1 IC50 | COX-2 IC50 | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

| CAY10404 | >500 µM [1] | 1 nM [1][2] | >500,000 [1][2][3] |

| Celecoxib | 9.4 µM | 0.08 µM | ~118 |

Table 1: Comparison of IC50 values and selectivity index for CAY10404 and the reference compound Celecoxib.

The COX-2 Signaling Pathway

The COX-2 enzyme is a critical component of the inflammatory cascade. Upon induction by various stimuli, COX-2 catalyzes the conversion of arachidonic acid, which is released from the cell membrane by phospholipase A2, into PGH2. PGH2 is an unstable intermediate that is rapidly converted into various bioactive prostanoids by specific downstream synthases. The most notable of these in inflammatory processes is Prostaglandin E2 (PGE2). PGE2 then exits the cell and binds to G-protein coupled receptors (EP receptors) on the surface of target cells, triggering downstream signaling cascades that result in physiological responses such as inflammation, pain sensitization, and fever. CAY10404 acts by directly inhibiting the initial, rate-limiting step of this pathway catalyzed by COX-2.

Figure 1. The COX-2 signaling pathway and the inhibitory action of CAY10404.

Experimental Protocols

The determination of COX-1 and COX-2 inhibitory activity is a critical step in the evaluation of selective inhibitors. Below is a generalized protocol for an in vitro COX inhibitor screening assay.

Objective

To determine the IC50 values of a test compound (e.g., CAY10404) for purified COX-1 and COX-2 enzymes. This protocol is based on an enzyme immunoassay (EIA) method that measures the amount of PGE2 produced.

Materials

-

Purified ovine or human COX-1 enzyme

-

Purified human recombinant COX-2 enzyme

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Test inhibitor (CAY10404) dissolved in a suitable solvent (e.g., DMSO)

-

Stannous Chloride (reaction stop solution)

-

PGE2 EIA Kit

-

Microplate reader

Generalized Assay Procedure

-

Reagent Preparation: Prepare all reagents as required. Dilute enzymes and substrate to their final working concentrations in the reaction buffer. Prepare a serial dilution of the test inhibitor.

-

Enzyme Incubation: In separate wells for COX-1 and COX-2, add the reaction buffer, heme, and the respective enzyme.

-

Inhibitor Addition: Add various concentrations of the test inhibitor (or vehicle control for 100% activity) to the wells.

-

Pre-incubation: Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at 37°C to allow for binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Reaction Incubation: Incubate for a short, precise period (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a saturated solution of stannous chloride.

-

Quantification: Quantify the amount of PGE2 produced in each well using a competitive PGE2 EIA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a COX inhibitor screening assay.

Figure 2. General experimental workflow for determining COX inhibitory activity.

Conclusion

CAY10404 is a valuable chemical probe for researchers in inflammation, oncology, and neuroscience. Its exceptional potency and selectivity for COX-2 over COX-1 allow for the precise dissection of COX-2-mediated biological pathways without the confounding effects of COX-1 inhibition. The data and protocols presented in this guide serve as a comprehensive resource for the effective utilization of CAY10404 in a research setting and for the broader study of selective cyclooxygenase inhibition.

References

CAY10404: A Technical Guide for Non-Small Cell Lung Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, necessitating the exploration of novel therapeutic agents. CAY10404, a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor, has emerged as a compound of interest in NSCLC research. This technical guide provides an in-depth overview of CAY10404, focusing on its mechanism of action, effects on NSCLC cells, and detailed protocols for key experimental assays. The information presented herein is intended to equip researchers with the necessary knowledge to effectively design and execute preclinical studies involving CAY10404.

Introduction

CAY10404 is a diarylisoxazole derivative that demonstrates high selectivity as a COX-2 inhibitor.[1] The rationale for investigating COX-2 inhibitors in oncology stems from the observation that COX-2 is frequently overexpressed in various malignancies, including NSCLC. Elevated COX-2 levels are associated with increased production of prostaglandin E2 (PGE2), a key signaling molecule that promotes tumor growth, angiogenesis, and immune evasion.[1] By selectively targeting COX-2, CAY10404 offers a promising strategy to disrupt these pro-tumorigenic pathways.

Mechanism of Action

CAY10404 exerts its anti-cancer effects in NSCLC primarily through the inhibition of COX-2. This leads to a reduction in PGE2 synthesis, which in turn modulates downstream signaling pathways critical for cancer cell survival and proliferation. The primary mechanism involves the suppression of the PI3K/Akt and MAPK/ERK signaling cascades.[2][3]

The COX-2/PGE2 signaling pathway plays a crucial role in NSCLC progression. Overexpression of COX-2 leads to increased production of PGE2, which then binds to its receptors, primarily EP4, on the surface of cancer cells. This binding event triggers a cascade of intracellular signals that promote cell proliferation, survival, and migration. CAY10404, by inhibiting COX-2, effectively blocks the initial step in this pathway, leading to the observed anti-tumor effects.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for CAY10404 in NSCLC research.

| Parameter | Cell Lines | Value | Reference |

| COX-2 IC50 | Not specified | 1 nM | [1] |

| COX-1 IC50 | Not specified | >500 µM | [1] |

| Selectivity Index (COX-1/COX-2) | Not specified | >500,000 | [1] |

| Growth Inhibition IC50 | H460, H358, H1703 | 60-100 µM | [2][3] |

Key Experimental Findings in NSCLC

Research has demonstrated that CAY10404 exhibits significant anti-cancer activity in NSCLC cell lines.

-

Inhibition of Cell Proliferation: CAY10404 inhibits the growth of NSCLC cell lines in a dose-dependent manner, with IC50 values ranging from 60 to 100 µM.[2][3]

-

Induction of Apoptosis: Treatment with CAY10404 induces apoptosis in NSCLC cells.[1] This is evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and procaspase-3, key markers of caspase-mediated cell death.[2][3]

-

Modulation of Signaling Pathways: CAY10404 treatment leads to the inhibition of phosphorylation of critical signaling proteins, including Akt, glycogen synthase kinase-3β (GSK-3β), and extracellular signal-regulated kinases 1/2 (ERK1/2) in NSCLC cells.[2][3]

-

Regulation of Apoptotic Proteins: CAY10404 induces a concentration-dependent decrease in the levels of the anti-apoptotic proteins Bcl-2 and Bcl-XL, while not affecting the levels of the pro-apoptotic protein Bax.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of CAY10404 in NSCLC research.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

NSCLC cell lines (e.g., H460, H358, H1703)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

CAY10404 (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed 3 x 10³ cells per well in a 96-well plate and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Treat the cells with various concentrations of CAY10404 (e.g., 10-100 µM) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Phosphorylated Proteins

Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated forms.

Materials:

-

NSCLC cells treated with CAY10404

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Akt, anti-phospho-ERK, anti-Akt, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a protein assay kit.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

NSCLC cells grown on coverslips and treated with CAY10404

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix the treated cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI or Hoechst.

-

Mount the coverslips on microscope slides.

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence, indicating apoptosis.

Visualizations

Signaling Pathway

Caption: CAY10404 inhibits COX-2, leading to the suppression of Akt and ERK signaling pathways in NSCLC.

Experimental Workflow

Caption: General experimental workflow for evaluating the effects of CAY10404 on NSCLC cells.

Conclusion

CAY10404 represents a valuable research tool for investigating the role of the COX-2 pathway in non-small cell lung cancer. Its high selectivity and demonstrated efficacy in preclinical models make it a compound of interest for further studies. This technical guide provides a comprehensive resource for researchers, offering detailed protocols and a summary of the current understanding of CAY10404's mechanism of action in NSCLC. The provided experimental frameworks can be adapted to specific research questions, facilitating the continued exploration of CAY10404's therapeutic potential.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Effects of CAY10404 on the PKB/Akt and MAPK pathway and apoptosis in non‐small cell lung cancer cells [ouci.dntb.gov.ua]

- 3. Effects of CAY10404 on the PKB/Akt and MAPK pathway and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

CAY10404: A Technical Guide to Its Apoptosis Induction Pathways

Abstract: CAY10404, a highly selective cyclooxygenase-2 (COX-2) inhibitor, has emerged as a potent inducer of apoptosis in various cancer cell lines. This technical guide provides an in-depth analysis of the molecular mechanisms underlying CAY10404-induced programmed cell death. It consolidates quantitative data on its efficacy, details key experimental protocols for its evaluation, and illustrates the core signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular pharmacology.

Introduction

Cyclooxygenase-2 (COX-2) is an enzyme frequently overexpressed in malignant tissues, contributing to inflammation, angiogenesis, and resistance to apoptosis. Small molecule inhibitors that selectively target COX-2 are therefore of significant interest in cancer therapy. CAY10404, chemically identified as 3-(4-methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole, is one such highly selective COX-2 inhibitor.[1][2] Extensive research has demonstrated its ability to induce dose-dependent growth inhibition and apoptosis in cancer models, including non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2]

The primary mechanism of CAY10404's anti-cancer activity is the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged cells. This process is initiated through the modulation of key intracellular signaling pathways that govern cell survival and proliferation. This guide will explore these pathways, present the quantitative data supporting these findings, and provide the methodologies to replicate and build upon this research.

Core Mechanism of Action: Apoptosis Induction

CAY10404 triggers apoptosis through the suppression of critical pro-survival signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways.[1] The inhibition of its main target, COX-2, leads to a downstream cascade that culminates in the activation of executioner caspases and subsequent cell death.

Key Apoptotic Events

Treatment of cancer cells with CAY10404 leads to hallmark biochemical and morphological changes associated with apoptosis:

-

Caspase Activation: Western blot analyses consistently show the cleavage of procaspase-3, indicating the activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]

-

PARP Cleavage: Activated caspase-3 subsequently cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleaved PARP is a definitive marker of apoptosis and is readily observed in CAY10404-treated cells.[1][2]

-

DNA Fragmentation: The TUNEL (terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA breaks characteristic of late-stage apoptosis, shows a significant increase in positive cells following CAY10404 treatment.[1][2]

Modulation of Signaling Pathways

CAY10404 exerts its pro-apoptotic effects by inhibiting two major pro-survival signaling pathways that are often constitutively active in cancer.

-

Inhibition of the PI3K/Akt Pathway: CAY10404 treatment leads to a marked inhibition of the phosphorylation of Akt and its downstream substrate, glycogen synthase kinase-3beta (GSK-3β).[1] The Akt pathway is a central regulator of cell survival, and its suppression is a critical step in CAY10404-induced cell death.

-

Inhibition of the MAPK/ERK Pathway: The compound also suppresses the mitogen-activated protein kinase (MAPK) pathway by inhibiting the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2).[1] This pathway is crucial for cell proliferation and differentiation, and its inhibition contributes to the anti-proliferative effects of CAY10404.

Figure 1: CAY10404 inhibits COX-2, leading to the suppression of Akt and ERK signaling pathways.

Quantitative Efficacy Data

The anti-cancer effects of CAY10404 have been quantified across multiple cancer cell lines, demonstrating its consistent dose-dependent activity.

Table 1: In Vitro Cytotoxicity of CAY10404

| Cell Line Type | Specific Cell Lines | Average IC₅₀ | Citation |

|---|---|---|---|

| Non-Small Cell Lung Cancer | H460, H358, H1703 | 60-100 µM | [1] |

| Neuroblastoma | SH-EP, SH-SY5Y, SK-N-MC, MSN | ~60 µM |[2] |

Table 2: Apoptotic and Cell Cycle Effects of CAY10404 in Neuroblastoma Cells

| Parameter | Observation | Timepoint | Citation |

|---|---|---|---|

| Apoptosis (TUNEL Assay) | 20-30% of cells were TUNEL positive | 48 hours | [2] |

| Cell Cycle Distribution | Reduction in G1 phase, increase in G2 phase | 48 hours | [2] |

| Radiosensitization (SH-EP) | 58% cell death with CAY10404 + radiation vs. 49% with CAY10404 alone | Not Specified |[2] |

Key Experimental Protocols

The following section details the methodologies used to characterize the effects of CAY10404. These protocols serve as a guide for researchers aiming to investigate this compound or similar agents.

Cell Proliferation and Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate 3 x 10³ to 8 x 10³ cells per well in a 96-well plate and allow them to adhere overnight at 37°C.[1][3]

-

Treatment: Treat cells with a range of CAY10404 concentrations (e.g., 10-115 µM) for the desired duration (e.g., 24 to 72 hours).[1][2]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[3]

-

Formazan Solubilization: Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.[3]

Western Blot Analysis

This technique is used to detect specific proteins and their modifications (e.g., cleavage or phosphorylation).

-

Cell Lysis: Treat cells with CAY10404, then wash with cold PBS and lyse using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies overnight at 4°C. Relevant antibodies include those against PARP, caspase-3, phospho-Akt, phospho-ERK, and a loading control (e.g., β-actin or GAPDH).[1]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Detection (TUNEL Assay)

The TUNEL assay is used to identify apoptotic cells by detecting DNA fragmentation.

-

Cell Preparation: Culture and treat cells on glass coverslips or slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a solution containing Triton X-100.

-

TUNEL Reaction: Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP) according to the manufacturer's protocol.

-

Staining and Visualization: If required, use a fluorescently labeled secondary antibody to detect the incorporated nucleotides. Counterstain nuclei with DAPI or Hoechst.

-

Analysis: Visualize the cells using fluorescence microscopy. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.[2]

Figure 2: General experimental workflow for evaluating the anti-cancer effects of CAY10404.

Conclusion

CAY10404 is a selective COX-2 inhibitor that effectively induces apoptosis in cancer cells. Its mechanism of action is centered on the dual inhibition of the pro-survival PI3K/Akt and MAPK/ERK signaling pathways.[1] This leads to the activation of the caspase cascade, PARP cleavage, and ultimately, programmed cell death.[1][2] Quantitative data robustly support its dose-dependent cytotoxicity in NSCLC and neuroblastoma cell lines.[1][2] Furthermore, its ability to sensitize cancer cells to radiation suggests potential applications in combination therapy regimens.[2] The established protocols and clear mechanistic understanding of CAY10404 provide a solid foundation for further preclinical and clinical investigation into its therapeutic potential.

References

- 1. Effects of CAY10404 on the PKB/Akt and MAPK pathway and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human neuroblastoma cell growth by CAY10404, a highly selective Cox-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspiletrein A Induces Apoptosis Cell Death via Increasing Reactive Oxygen Species Generation and AMPK Activation in Non-Small-Cell Lung Cancer Cells [mdpi.com]

CAY10404: A Technical Guide to its Inhibitory Effect on PKB/Akt Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10404 is a highly potent and selective diarylisoxazole inhibitor of cyclooxygenase-2 (COX-2), an enzyme frequently overexpressed in various cancers and a key mediator of inflammation and cellular proliferation. This technical guide provides an in-depth analysis of the mechanism by which CAY10404 exerts its inhibitory effects on the proto-oncogene protein kinase B (PKB), also known as Akt, signaling pathway. The suppression of this critical cell survival pathway underlies the pro-apoptotic and anti-proliferative properties of CAY10404 observed in non-small cell lung cancer (NSCLC) and other malignancies. This document details the indirect mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling cascades and workflows.

Introduction to CAY10404 and the PKB/Akt Signaling Pathway

CAY10404 is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates high selectivity for COX-2 over COX-1.[1] The PKB/Akt signaling pathway is a crucial intracellular cascade that promotes cell survival, growth, and proliferation in response to extracellular signals.[1] Key proteins in this pathway include phosphatidylinositol 3-kinase (PI3K) and Akt.[1] Dysregulation of the PI3K/Akt pathway, often through the loss of the tumor suppressor PTEN, is a common feature in many cancers, leading to uncontrolled cell growth and resistance to apoptosis.[1]

Mechanism of Action: Indirect Inhibition of PKB/Akt Signaling

CAY10404's inhibitory effect on the PKB/Akt signaling pathway is not direct but is mediated through its primary function as a COX-2 inhibitor. The mechanism can be delineated as follows:

-

Inhibition of COX-2: CAY10404 binds to and inhibits the enzymatic activity of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins.[1]

-

Reduction of Prostaglandin E2 (PGE2) Synthesis: The inhibition of COX-2 leads to a significant decrease in the production of prostaglandins, most notably PGE2, which is often found at elevated levels in the tumor microenvironment.[2]

-

Decreased EP2/EP4 Receptor Activation: PGE2 exerts its biological effects by binding to and activating its cognate G-protein coupled receptors, EP1-4. The EP2 and EP4 receptors are known to be coupled to signaling pathways that can activate the PI3K/Akt cascade.[2][3]

-

Suppression of PI3K/Akt Pathway: By reducing the levels of PGE2, CAY10404 diminishes the activation of EP2 and EP4 receptors. This leads to a subsequent decrease in the activation of the downstream PI3K/Akt signaling pathway. The reduced signaling results in decreased phosphorylation of Akt and its downstream targets, such as glycogen synthase kinase-3β (GSK-3β).[3][4]

This indirect mechanism of PKB/Akt inhibition ultimately contributes to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and effects of CAY10404.

| Parameter | Value | Cell Lines/System | Reference |

| COX-2 IC50 | 1 nM | Purified enzyme | [1] |

| COX-1 IC50 | >500 µM | Purified enzyme | [1] |

| Selectivity Index (COX-1/COX-2) | >500,000 | Purified enzyme | [1] |

Table 1: In Vitro Efficacy of CAY10404 against Cyclooxygenase Enzymes.

| Cell Line | IC50 (µM) after 3 days | Cancer Type | Reference |

| H460 | 60-100 | Non-Small Cell Lung Cancer | [4] |

| H358 | 60-100 | Non-Small Cell Lung Cancer | [4] |

| H1703 | 60-100 | Non-Small Cell Lung Cancer | [4] |

Table 2: Growth Inhibitory Effects of CAY10404 on Non-Small Cell Lung Cancer (NSCLC) Cell Lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the investigation of CAY10404's effect on PKB/Akt signaling are provided below.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the dose-dependent effect of CAY10404 on the proliferation of NSCLC cells.[4]

Protocol:

-

Seed 3 x 10³ NSCLC cells per well in 96-well plates and allow them to adhere overnight at 37°C.

-

Treat the cells with varying concentrations of CAY10404 (e.g., 10-100 µM) for 3 days.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection (TUNEL Assay)

Objective: To qualitatively and quantitatively assess apoptosis (DNA fragmentation) in NSCLC cells treated with CAY10404.[4]

Protocol:

-

Culture NSCLC cells on coverslips and treat with CAY10404 at a predetermined effective concentration (e.g., 80 µM) for a specified time.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate.

-

Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) reaction according to the manufacturer's instructions, which involves incubating the cells with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-labeled dUTP.

-

Counterstain the nuclei with a DNA-specific dye (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope and quantify the percentage of TUNEL-positive cells.

Western Blot Analysis

Objective: To determine the effect of CAY10404 on the phosphorylation status of key proteins in the PKB/Akt signaling pathway and on markers of apoptosis.[4]

Protocol:

-

Treat NSCLC cells with CAY10404 (e.g., 80 µM) for a specified duration.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (pAkt), total GSK-3β, phosphorylated GSK-3β (pGSK-3β), PARP, and procaspase-3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows described in this guide.

Caption: Mechanism of CAY10404's indirect inhibition of PKB/Akt signaling.

Caption: A simplified workflow for Western blot analysis.

Conclusion

CAY10404 effectively suppresses the PKB/Akt signaling pathway, a key driver of cell survival and proliferation in many cancers. This inhibition is achieved indirectly through the highly selective inhibition of COX-2 and the subsequent reduction in PGE2-mediated activation of the EP2 and EP4 receptors. The data presented in this guide, along with the detailed experimental protocols, provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of CAY10404 and other COX-2 inhibitors in oncology. Further research into the nuanced cross-talk between prostanoid signaling and major cancer-driving pathways will be crucial for the development of novel and effective anti-cancer strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. JCI - Prostaglandin E2 reduces radiation-induced epithelial apoptosis through a mechanism involving AKT activation and bax translocation [jci.org]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Effects of CAY10404 on the PKB/Akt and MAPK pathway and apoptosis in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

CAY10404: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10404 is a potent and highly selective diarylisoxazole compound that functions as a cyclooxygenase-2 (COX-2) inhibitor. With an IC50 of 1 nM for COX-2, it demonstrates a selectivity index of over 500,000-fold compared to COX-1 (IC50 > 500 µM), making it a precise tool for investigating the role of COX-2 in various physiological and pathological processes, particularly inflammation.[1][2] This high selectivity minimizes off-target effects associated with non-selective COX inhibitors, allowing for a more focused examination of the COX-2 pathway. CAY10404 has demonstrated efficacy in both in vitro and in vivo models of inflammation and has also been noted for its anti-cancer and analgesic properties.[1][2] This guide provides an in-depth overview of CAY10404, its mechanism of action, and its application in inflammation studies, complete with experimental protocols and data presented for ease of comparison.

Mechanism of Action

CAY10404 exerts its anti-inflammatory effects primarily through the targeted inhibition of the COX-2 enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are potent lipid mediators of inflammation.[2] Specifically, CAY10404's inhibition of COX-2 leads to a significant reduction in the synthesis of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2) and prostaglandin D2 (PGD2).[3]

The downstream effects of reduced PGE2 levels are critical to the anti-inflammatory properties of CAY10404. PGE2 signals through various E-prostanoid (EP) receptors, with EP2 and EP4 being particularly important in modulating immune responses. Activation of EP2 and EP4 receptors by PGE2 typically leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA).[3] This signaling cascade has been shown to influence the differentiation and function of various immune cells, including T-helper (Th) cells.

By inhibiting COX-2 and subsequently reducing PGE2 production, CAY10404 effectively modulates the PGE2-EP2/EP4-cAMP-PKA signaling axis. This modulation has been shown to impact the differentiation of Th9 and Th17 cells, both of which are implicated in allergic and autoimmune inflammation.[3] For instance, COX-2-derived PGE2 has been found to suppress Th9 cell differentiation by down-regulating the expression of the IL-17 receptor B (IL-17RB).[3] Therefore, by using CAY10404, researchers can dissect the specific roles of COX-2-mediated prostaglandin synthesis in various inflammatory pathways.

Data Presentation: Quantitative Effects of CAY10404 and COX-2 Inhibition

The following tables summarize the quantitative data on the effects of CAY10404 and general COX-2 inhibition in various inflammation models.

Table 1: In Vitro Efficacy of CAY10404

| Parameter | Cell Line | Concentration | Effect | Reference |

| COX-2 Inhibition (IC50) | N/A | 1 nM | Potent inhibition of COX-2 activity. | [1][2] |

| COX-1 Inhibition (IC50) | N/A | >500 µM | Highly selective for COX-2 over COX-1. | [1][2] |

| Cell Growth Inhibition (IC50) | Non-small cell lung cancer (NSCLC) cells | 60-100 µM | Inhibition of cancer cell proliferation. | [1] |

| Apoptosis Induction | NSCLC cells | 20-100 µM | Induction of programmed cell death. | [1] |

| iNOS mRNA Expression | LPS-stimulated RAW 264.7 macrophages | 10 µM | Inhibition of inducible nitric oxide synthase mRNA. | [4] |

| COX-2 mRNA Expression | LPS-stimulated RAW 264.7 macrophages | 10 µM | Inhibition of cyclooxygenase-2 mRNA. | [4] |

Table 2: In Vivo Efficacy of CAY10404

| Model | Animal | Dosage | Effect | Reference |

| Ventilator-induced lung injury | Mice | 50 mg/kg/day (i.p.) | Decreased lung inflammation and attenuated lung injury. | [1] |

Table 3: Effects of COX-2 Inhibition on Pro-inflammatory Cytokines and Immune Cells

| Model | Treatment | Measured Parameter | Result | Reference |

| S. aureus-induced inflammation in dairy cow neutrophils | CAY10404 | PGE2 Production | Significant decrease in PGE2 levels. | [1] |

| S. aureus-induced inflammation in dairy cow neutrophils | CAY10404 | IL-6 Levels | Significant decrease in IL-6 levels. | [1] |

| S. aureus-induced inflammation in dairy cow neutrophils | CAY10404 | IL-1β Levels | Significant decrease in IL-1β levels. | [1] |

| Ovalbumin-induced allergic lung inflammation | COX-2 inhibitors (including CAY10404) | IL-9+ CD4+ T cells in lung | Dramatically increased percentage of Th9 cells. | [3] |

| Ovalbumin-induced allergic lung inflammation | COX-2 knockout mice | IL-9+ CD4+ T cells in lung | 7.7 ± 0.8% in COX-2-/- vs. 4.0 ± 0.5% in wild-type. | [3] |

| Ovalbumin-induced allergic lung inflammation | COX-2 knockout mice | IL-9+ CD4+ T cells in BALF | 5.4 ± 0.5% in COX-2-/- vs. 3.9 ± 0.4% in wild-type. | [3] |

Experimental Protocols

In Vitro Inflammation Model: LPS-Stimulated Macrophages

This protocol details the use of CAY10404 to study its anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated macrophages.

1. Cell Culture and Treatment:

-

Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with CAY10404 (e.g., at a concentration of 10 µM) for a specified period (e.g., overnight).[4]

-

Stimulate the cells with LPS (e.g., 10 ng/mL) for a designated time (e.g., 4 hours) to induce an inflammatory response.[4]

2. Analysis of Inflammatory Markers:

-

Gene Expression (RT-qPCR):

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of inflammatory genes such as iNOS, COX-2, TNF-α, IL-6, and IL-1β. Normalize the expression to a housekeeping gene (e.g., GAPDH).

-

-

Protein Expression (Western Blot):

-

Lyse the cells to extract total protein.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against iNOS, COX-2, and phosphorylated/total forms of signaling proteins (e.g., NF-κB, MAPKs).

-

Use appropriate secondary antibodies and a detection system to visualize the protein bands.

-

-

Cytokine Secretion (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits.

-

In Vivo Inflammation Model: Ovalbumin-Induced Allergic Airway Inflammation

This protocol provides a framework for using CAY10404 in a mouse model of allergic asthma.

1. Animals and Sensitization:

-

Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).

-

Sensitize the mice by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide on specific days (e.g., day 0 and day 14).[5][6]

2. CAY10404 Administration and Allergen Challenge:

-

Administer CAY10404 to the treatment group of mice. A starting dose of 50 mg/kg/day (i.p.) can be considered based on its use in other lung inflammation models, though dose-response studies are recommended.[1] In a similar study using multiple COX-2 inhibitors, treatment was given from Day 13 to Day 19 after sensitization.[3]

-

Challenge the mice with an aerosolized solution of OVA for a set period on consecutive days (e.g., days 21, 23, 25, and 27) to induce an allergic inflammatory response in the airways.[7]

3. Assessment of Airway Inflammation:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Collect BAL fluid from the lungs.

-

Perform total and differential cell counts to quantify the influx of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).

-

Measure cytokine levels (e.g., IL-4, IL-5, IL-13, IL-9, IL-10) in the BAL fluid using ELISA or multiplex assays.

-

-

Histological Analysis:

-

Perfuse and excise the lungs.

-

Fix the lung tissue in formalin and embed in paraffin.

-

Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production and goblet cell hyperplasia.

-

-

Flow Cytometry:

-

Prepare single-cell suspensions from lung tissue or BAL fluid.

-

Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-9) to identify and quantify specific immune cell populations, such as Th9 cells.[3]

-

Mandatory Visualizations

Caption: CAY10404 Mechanism of Action in Inflammation.

Caption: In Vitro Experimental Workflow for CAY10404.

Caption: Logical Flow of CAY10404's Anti-inflammatory Action.

References

- 1. Regulatory Effect of PGE2-EP2/EP4 Receptor Pathway on Staphylococcus aureus-Induced Inflammatory Factors in Dairy Cow Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrophage phagocytosis assay with reconstituted target particles | Springer Nature Experiments [experiments.springernature.com]

- 3. Cyclooxygenase-2 Inhibits T Helper Cell Type 9 Differentiation during Allergic Lung Inflammation via Down-regulation of IL-17RB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of allergic airway inflammation through the blockage of NF-κB activation by ellagic acid in an ovalbumin-induced mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inflammation-Induced IL-6 Functions as a Natural Brake on Macrophages and Limits GN - PMC [pmc.ncbi.nlm.nih.gov]

CAY10404 in Neuroblastoma Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of CAY10404, a selective cyclooxygenase-2 (COX-2) inhibitor, on neuroblastoma cell lines. The information is compiled from peer-reviewed scientific literature to support further research and drug development efforts in pediatric oncology.

Core Concepts: CAY10404 and its Target in Neuroblastoma

CAY10404 is a potent and highly selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. In the context of neuroblastoma, an aggressive pediatric cancer of the sympathetic nervous system, the COX-2 pathway has been identified as a significant contributor to tumor progression. COX-2 is often overexpressed in neuroblastoma cells and is implicated in promoting cell proliferation, angiogenesis (the formation of new blood vessels), and resistance to apoptosis (programmed cell death).[1][2] By selectively targeting COX-2, CAY10404 aims to disrupt these pro-tumorigenic signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study investigating the effects of CAY10404 on various human neuroblastoma cell lines.[3]

Table 1: In Vitro Efficacy of CAY10404 in Neuroblastoma Cell Lines [3]

| Cell Line | Average IC50 (µM) |

| SH-EP, SH-SY5Y, SK-N-MC, MSN | 60 |

IC50 (Inhibitory Concentration 50%) represents the concentration of CAY10404 required to inhibit the growth of 50% of the cancer cell population.

Table 2: Induction of Apoptosis by CAY10404 in Neuroblastoma Cell Lines [3]

| Treatment Duration | Assay | Percentage of Apoptotic Cells |

| 48 hours | TUNEL | 20-30% |

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) is an assay used to detect DNA fragmentation, a hallmark of apoptosis.

Table 3: Radiosensitizing Effects of CAY10404 in Radioresistant SH-EP Neuroblastoma Cells [3]

| Treatment Group | Decrease in Cell Viability (%) |

| CAY10404 alone | 49 |

| CAY10404 + Ortho-voltage irradiation | 58 |

These data suggest that CAY10404 can enhance the cell-killing effects of radiation therapy.

Mechanism of Action: Signaling Pathways and Cellular Effects

CAY10404 exerts its anti-cancer effects in neuroblastoma cells through the induction of apoptosis and cell cycle arrest.[3]

COX-2 Signaling Pathway in Neuroblastoma

The following diagram illustrates the general COX-2 signaling pathway and its pro-tumorigenic downstream effects, which are inhibited by CAY10404.

Caption: CAY10404 inhibits COX-2, blocking PGE2 production and its downstream effects.

Induction of Apoptosis

Treatment with CAY10404 leads to the activation of the caspase cascade, a key component of the apoptotic machinery. This is evidenced by the cleavage of Poly(ADP-ribose) polymerase (PARP) and caspase-3.[3] However, the study noted that the expression of inhibitor-of-apoptosis proteins (IAPs) such as X-linked inhibitor-of-apoptosis protein (XIAP) and survivin did not show significant changes.[3]

Cell Cycle Arrest

Fluorescence-activated cell sorter (FACS) analysis of neuroblastoma cells treated with CAY10404 for 48 hours revealed a decrease in the proportion of cells in the G1 phase and an accumulation of cells in the G2 phase of the cell cycle.[3] This indicates that CAY10404 induces a G2 cell cycle arrest, preventing cancer cells from proceeding to mitosis and division.

Experimental Protocols

The following are representative, detailed methodologies for the key experiments cited in the investigation of CAY10404's effects on neuroblastoma cell lines.

Cell Culture

-

Cell Lines: Human neuroblastoma cell lines SH-EP, SH-SY5Y, SK-N-MC, and MSN.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.

Caption: Workflow for determining cell viability using the MTT assay.

TUNEL Assay for Apoptosis Detection

This protocol outlines the steps for identifying apoptotic cells through the detection of DNA fragmentation.

-

Cell Preparation: Culture neuroblastoma cells on glass coverslips or in chamber slides. Treat with CAY10404 (e.g., 60 µM) for 48 hours.

-

Fixation: Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Wash the cells with PBS and then incubate with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescein-dUTP) in a humidified chamber for 60 minutes at 37°C in the dark.

-

Counterstaining (Optional): Nuclei can be counterstained with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.

Western Blot Analysis for Apoptosis Markers

This protocol details the detection of PARP cleavage and cleaved caspase-3.

-

Cell Lysis: Treat neuroblastoma cells with CAY10404 for 48 hours. Harvest and lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP and cleaved caspase-3 overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the use of propidium iodide (PI) staining to analyze the cell cycle distribution.

Caption: Workflow for analyzing cell cycle distribution via flow cytometry.

Radiosensitization Assay

This protocol is used to determine if a compound can enhance the effects of radiation.

-

Cell Seeding: Seed radioresistant neuroblastoma cells (e.g., SH-EP) in culture plates.

-

Pre-treatment: Treat the cells with CAY10404 at a sub-lethal concentration for a specified period before irradiation.

-

Irradiation: Expose the cells to a specific dose of ortho-voltage irradiation.

-

Post-incubation: Incubate the cells for a further period (e.g., 48 hours).

-

Viability Assessment: Determine cell viability using an MTT assay or by cell counting. Compare the viability of cells treated with CAY10404 and radiation to those treated with each agent alone and to untreated controls.

Conclusion and Future Directions

The available data strongly indicate that CAY10404 is a promising agent for the treatment of neuroblastoma. Its ability to induce apoptosis and cell cycle arrest, coupled with its radiosensitizing effects, warrants further preclinical and potentially clinical investigation. Future studies should focus on in vivo efficacy in animal models of neuroblastoma, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies with other chemotherapeutic agents. A deeper understanding of the downstream signaling pathways affected by COX-2 inhibition in neuroblastoma will also be crucial for optimizing its therapeutic application.

References

CAY10404: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10404 is a potent and highly selective diarylisoxazole-based inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade and a target in various pathological conditions, including cancer. This technical guide provides an in-depth overview of the chemical and physical properties of CAY10404, its mechanism of action, and detailed experimental protocols for its application in both in vitro and in vivo research settings. The information presented herein is intended to support researchers and drug development professionals in utilizing CAY10404 as a pharmacological tool to investigate the roles of COX-2 in health and disease.

Chemical and Physical Properties

CAY10404, with the CAS number 340267-36-9, is a synthetic small molecule with a molecular formula of C₁₇H₁₂F₃NO₃S and a molecular weight of 367.34 g/mol .[1] Its chemical structure is characterized by a central isoxazole ring substituted with phenyl, trifluoromethyl, and methylsulfonylphenyl groups. This structural arrangement contributes to its high affinity and selectivity for the COX-2 enzyme.

Table 1: Chemical Identifiers and Properties of CAY10404

| Property | Value |

| CAS Number | 340267-36-9[1][2][3][4][5] |

| IUPAC Name | 3-(4-(Methylsulfonyl)phenyl)-4-phenyl-5-(trifluoromethyl)isoxazole[5] |

| Molecular Formula | C₁₇H₁₂F₃NO₃S[1][4] |

| Molecular Weight | 367.34 g/mol [1][4] |

| SMILES | CS(=O)(=O)c1ccc(cc1)-c1noc(c1-c1ccccc1)C(F)(F)F[1] |

| Appearance | White to off-white solid[4] |

Table 2: Physical Properties of CAY10404

| Property | Value |

| Solubility | DMF: 21 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mLDMSO: 17 mg/mLEthanol: 17 mg/mL |

| Stability | Stable for at least 4 years when stored as directed.[3] |

| Storage | Store at -20°C[1] |

Mechanism of Action and Biological Activity

CAY10404 is a potent and highly selective inhibitor of the COX-2 enzyme, with a reported IC₅₀ (half-maximal inhibitory concentration) of 1 nM.[4] Its selectivity for COX-2 over COX-1 is exceptionally high, with a selectivity index greater than 500,000.[4] The cyclooxygenase enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The high selectivity of CAY10404 for COX-2 minimizes the risk of side effects associated with the inhibition of COX-1, such as gastrointestinal complications.

Beyond its anti-inflammatory properties, CAY10404 has been shown to inhibit the PKB/Akt and MAPK signaling pathways.[1][4] These pathways are crucial for cell survival, proliferation, and apoptosis. By inhibiting these pathways, CAY10404 can induce apoptosis in various cancer cell lines, particularly in non-small cell lung cancer (NSCLC) cells.[4]

Experimental Protocols

The following protocols are illustrative examples based on published research and are intended to serve as a starting point for experimental design. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Cell-Based Assays

This protocol describes the use of CAY10404 to assess its effects on the viability and apoptosis of non-small cell lung cancer (NSCLC) cell lines such as H1703, H358, and H460.[4]

Materials:

-

NSCLC cell lines (e.g., H1703, H358, H460)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

CAY10404 stock solution (dissolved in DMSO)

-

96-well plates

-

Cell viability reagent (e.g., MTT, WST-1)

-

Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

-

Plate reader

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed NSCLC cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow the cells to adhere overnight.

-

Treatment: Prepare serial dilutions of CAY10404 in complete medium from the stock solution. The final concentrations should range from 10 µM to 100 µM.[4] A vehicle control (DMSO) should be included. Remove the old medium from the wells and add 100 µL of the CAY10404-containing medium or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.[4]

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time. Measure the absorbance or fluorescence using a plate reader.

-

Apoptosis Assessment: For apoptosis analysis, seed cells in 6-well plates and treat with CAY10404 as described above. After 72 hours, harvest the cells and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol. Analyze the stained cells by flow cytometry.

In Vivo Studies in a Mouse Model of Lung Inflammation

This protocol provides a general framework for investigating the anti-inflammatory effects of CAY10404 in a mouse model of ventilator-induced lung injury.[4]

Materials:

-

Adult male C57Bl/6J mice (24-30 g)[4]

-

CAY10404 solution for injection (e.g., dissolved in a suitable vehicle like saline with a small percentage of DMSO and/or Tween 80)

-

Mechanical ventilator

-

Anesthesia (e.g., isoflurane)

-

Materials for bronchoalveolar lavage (BAL) and tissue collection

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

CAY10404 Administration: Administer CAY10404 intraperitoneally (i.p.) at a dose of 50 mg/kg/day for 4 days.[4] A control group should receive the vehicle only.

-

Induction of Lung Injury: On the fourth day, anesthetize the mice and induce lung injury by mechanical ventilation with a high tidal volume (e.g., 20 ml/kg) for 4 hours.[4] A control group of non-ventilated mice should also be included.

-

Sample Collection: At the end of the ventilation period, euthanize the mice and perform a bronchoalveolar lavage (BAL) to collect fluid for cytokine and cell analysis. Collect lung tissue for histological examination and biochemical assays (e.g., measurement of prostaglandins like PGE₂ and 6-keto PGF₁α).[4]

-

Analysis: Analyze the BAL fluid for inflammatory cell counts and cytokine levels. Process the lung tissue for histopathology to assess the degree of inflammation and injury. Measure prostaglandin levels in lung homogenates.

Conclusion

CAY10404 is a valuable research tool for investigating the multifaceted roles of COX-2 in various physiological and pathological processes. Its high potency and selectivity make it an ideal candidate for studies requiring precise inhibition of COX-2 activity. This guide provides a comprehensive overview of its properties and potential applications, offering a solid foundation for researchers to incorporate CAY10404 into their experimental designs. As with any pharmacological agent, careful consideration of dosage, timing, and experimental model is crucial for obtaining robust and reproducible results.

References

- 1. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 2. Medchemexpress LLC HY-121537 5mg Medchemexpress, CAY10404 CAS:340267-36-9 | Fisher Scientific [fishersci.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 340267-36-9|3-(4-(Methylsulfonyl)phenyl)-4-phenyl-5-(trifluoromethyl)isoxazole|BLD Pharm [bldpharm.com]

CAY10404: A Technical Guide for the Study of Allergic Lung Inflammation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of CAY10404 and its relevance in the study of allergic lung inflammation. While initially investigated as a selective cyclooxygenase-2 (COX-2) inhibitor, the scientific landscape suggests a more nuanced role for related compounds in the antagonism of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), a key player in the pathophysiology of allergic diseases. This document will delineate the established mechanism of action of CAY10404, present available quantitative data, and provide detailed experimental protocols for utilizing compounds of this class in preclinical models of allergic lung inflammation. Furthermore, it will clarify the distinction and structural similarities between CAY10404 and the potent CRTH2 antagonist, CAY10471 (TM30089), to guide researchers in their experimental design.

Introduction: The Role of the PGD2-CRTH2 Axis in Allergic Lung Inflammation

Allergic lung inflammation, the hallmark of asthma, is orchestrated by a complex interplay of immune cells and mediators. A critical pathway implicated in this process is the prostaglandin D2 (PGD2) and its receptor, CRTH2. Upon allergen challenge, mast cells release PGD2, which in turn activates CRTH2 expressed on various immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. This activation triggers a cascade of pro-inflammatory events, including cell chemotaxis, cytokine release, and eosinophil activation, ultimately contributing to the characteristic features of asthma: airway hyperresponsiveness, eosinophilic inflammation, and mucus hypersecretion.[1]

Targeting the PGD2-CRTH2 signaling axis with small molecule antagonists represents a promising therapeutic strategy for allergic diseases. This guide focuses on CAY10404, a compound that has been investigated in the context of inflammatory pathways.

CAY10404: Mechanism of Action and Physicochemical Properties

Initial research characterized CAY10404 as a highly selective and potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins.[2] However, the structural similarity of CAY10404 to other diarylisoxazole-based compounds that are potent CRTH2 antagonists has led to its consideration in the context of allergic inflammation.

It is crucial to distinguish CAY10404 from the closely related compound, CAY10471 (also known as TM30089) , which has been extensively validated as a potent and selective CRTH2 antagonist.[3][4] While direct, robust evidence for CAY10404 as a CRTH2 antagonist in allergic inflammation models is limited in publicly available literature, the data on CAY10471 provides a strong rationale for investigating compounds with this scaffold in such studies.

Table 1: Physicochemical Properties of CAY10404

| Property | Value | Reference |

| CAS Number | 340267-36-9 | [5] |

| Molecular Formula | C₁₇H₁₂F₃NO₃S | [5] |

| Formula Weight | 367.4 g/mol | [5] |

| Purity | ≥98% | [5] |

| Formulation | A crystalline solid | [5] |

| Solubility | DMF: 21 mg/ml; DMSO: 17 mg/ml; Ethanol: 17 mg/ml | [5] |

Quantitative Data

Due to the limited availability of specific data for CAY10404 as a CRTH2 antagonist in allergic lung inflammation models, this section presents data for CAY10404 as a COX-2 inhibitor and for closely related, well-characterized CRTH2 antagonists to provide a comprehensive overview for researchers.

Table 2: In Vitro Activity of CAY10404 (as a COX-2 Inhibitor)

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC₅₀ (COX-2) | 1 nM | Human Recombinant COX-2 | [2] |

| Selectivity Index (COX-1/COX-2) | >500,000 | Human Recombinant COX-1/COX-2 | [2] |

Table 3: In Vitro Activity of Representative CRTH2 Antagonists

| Compound | Parameter | Value | Assay | Reference |

| CRTH2 antagonist 4 | IC₅₀ | 212 nM | PGD₂-induced Ca²⁺ flux | [6] |

| Kᵢ | 37 nM | Radioligand binding | [6] | |

| TM30089 (CAY10471) | Selectivity | >1000-fold for CRTH2 over DP | Radioligand binding | [4] |